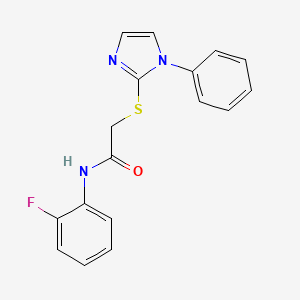
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14FN3OS and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C16H15FN2S, which indicates the presence of a fluorobenzene ring and an imidazole moiety linked through a thioether group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Synthesis
This compound can be synthesized through various methods involving the reaction of 2-fluorobenzoyl chloride with imidazole derivatives in the presence of a base. The reaction conditions typically include solvent systems such as dichloromethane or dimethylformamide at controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the imidazole class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 5.4 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9e | HT-29 | 7.2 | VEGFR-2 inhibition |
| 9e | PC3 | 6.5 | Cell cycle arrest |
The compound's ability to induce apoptosis has been confirmed through Western blot analysis, indicating an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . Additionally, it was found to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated notable antimicrobial activity. Studies have shown that these compounds exhibit:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Candida albicans | 10.0 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of imidazole derivatives, this compound was tested on human cancer cell lines (A431, HT-29, PC3). The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The mechanism was linked to alterations in mitochondrial membrane potential and activation of caspases .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The compound exhibited significant activity against resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant organisms .
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-8-4-5-9-15(14)20-16(22)12-23-17-19-10-11-21(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIYHCEYHLNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














